molecular formula C15H22N2 B2832972 1-Benzyl-2-cyclobutylpiperazine CAS No. 2241142-20-9

1-Benzyl-2-cyclobutylpiperazine

Cat. No.: B2832972
CAS No.: 2241142-20-9
M. Wt: 230.355
InChI Key: WONPNNOADUCNLM-UHFFFAOYSA-N
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Description

1-Benzyl-2-cyclobutylpiperazine is a piperazine derivative characterized by a benzyl group at the N1 position and a cyclobutyl substituent at the C2 position of the piperazine ring. Piperazines are six-membered heterocyclic compounds with two nitrogen atoms at opposing positions, widely studied for their versatility in medicinal chemistry due to their ability to modulate receptor binding, pharmacokinetics, and metabolic stability .

Properties

IUPAC Name

1-benzyl-2-cyclobutylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-2-5-13(6-3-1)12-17-10-9-16-11-15(17)14-7-4-8-14/h1-3,5-6,14-16H,4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONPNNOADUCNLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2CNCCN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzyl-2-cyclobutylpiperazine typically involves the reaction of piperazine with benzyl chloride and cyclobutyl bromide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

1-Benzyl-2-cyclobutylpiperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used, but typically include various substituted piperazine derivatives .

Mechanism of Action

The mechanism of action of 1-Benzyl-2-cyclobutylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. It is known to modulate the activity of these targets, leading to various biological effects. For example, it may act on the serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives, influencing neurotransmitter levels and signaling pathways .

Comparison with Similar Compounds

Key Observations:

  • Molecular Weight : The cyclobutyl group increases molecular weight compared to BZP but remains lighter than benzhydryl derivatives due to the smaller cyclobutyl ring .
  • Physical State : Aliphatic substituents (e.g., cyclobutyl) may reduce melting points compared to aromatic groups (e.g., TFMPP, mCPP), favoring liquid states at room temperature .
  • Density : Cyclobutyl’s lower density (compared to TFMPP’s 1.226 g/mL) suggests reduced molecular packing efficiency, aligning with trends in aliphatic vs. halogenated aromatic systems .

Receptor Interactions

  • Aromatic vs. Aliphatic Substituents: Aromatic substituents (e.g., 3-CF₃ in TFMPP, 3-Cl in mCPP) enhance π-π stacking with serotonin and dopamine receptors, contributing to their psychoactive profiles .
  • Benzhydryl Derivatives : Bulky benzhydryl groups (e.g., 1-Benzhydrylpiperazine) exhibit antihistaminic activity, suggesting that substituent size directly modulates therapeutic applications .

Biological Activity

1-Benzyl-2-cyclobutylpiperazine (CAS Number: 2241142-20-9) is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound serves as a versatile scaffold for drug development, particularly in the context of neurological and psychiatric disorders. Its structure consists of a piperazine ring substituted with a benzyl group and a cyclobutyl group, which contributes to its unique pharmacological properties.

  • Molecular Formula : C15H22N2
  • Molecular Weight : 230.3 g/mol

The synthesis of this compound typically involves the reaction of piperazine with benzyl chloride and cyclobutyl bromide, utilizing bases like sodium hydroxide to facilitate nucleophilic substitution reactions. The compound can undergo various chemical transformations, including oxidation and reduction, which are critical for its functionalization in drug design .

This compound is believed to interact primarily with serotonergic and dopaminergic receptor systems. Preliminary studies suggest that it may act as a dopamine D2 receptor antagonist, exhibiting significant antipsychotic activity. For instance, it has been reported to be approximately 13 times more potent than haloperidol and 408 times more potent than metoclopramide in inhibiting apomorphine-induced stereotyped behavior in animal models .

Table 1: Comparative Potency of this compound

CompoundPotency (relative to metoclopramide)
This compound408x
Haloperidol13x
Metoclopramide1x

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antipsychotic Effects : As mentioned, the compound shows strong antagonistic activity at dopamine D2 receptors, making it a candidate for treating schizophrenia and other psychotic disorders.
  • Cognitive Enhancement : Studies on related compounds have suggested potential cognitive-enhancing effects through modulation of serotonergic pathways, particularly targeting the 5-HT6 receptor . This receptor is implicated in cognitive processes such as memory and learning.
  • Antitumor Activity : Although less studied, preliminary findings indicate that N-benzyl substituted heterocycles can exhibit antiproliferative effects by modulating mTORC1 activity and influencing autophagy pathways .

Case Study 1: Antipsychotic Activity

In a controlled study involving rodent models, this compound was administered to evaluate its effects on apomorphine-induced behaviors. The results demonstrated significant reductions in stereotyped behaviors compared to control groups, highlighting its potential as an effective antipsychotic agent.

Case Study 2: Cognitive Function Improvement

Another study focused on the impact of this compound on cognitive deficits induced by scopolamine. The administration of this compound showed promise in reversing memory impairments, suggesting its utility in treating cognitive decline associated with aging or neurodegenerative diseases.

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